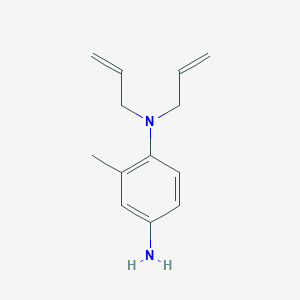
N-1,N-1-Diallyl-2-methyl-1,4-benzenediamine
Vue d'ensemble
Description
N-1,N-1-Diallyl-2-methyl-1,4-benzenediamine is a chemical compound with the molecular formula C13H18N2 and a molecular weight of 202.3 . The compound is also known by the synonym 1,4-Benzenediamine, 2-methyl-N1,N1-di-2-propen-1-yl .
Chemical Reactions Analysis
The cyclization and competing reactions for growing radical chains based on N- and C-diallyl monomers of new structural types have been investigated . The probability of homopolymerization is the highest in C-diallyl monomers. In neutral N-diallyl monomers, the reaction of intramolecular hydrogen abstraction proceeds more easily .Applications De Recherche Scientifique
Synthesis and Biological Activities
N-1,N-1-Diallyl-2-methyl-1,4-benzenediamine serves as an important precursor in the synthesis of benzodiazepines, notably 1,4- and 1,5-benzodiazepines. These compounds are pivotal in the pharmaceutical industry due to their significant roles in medicinal chemistry, exhibiting a wide range of biological activities such as anti-anxiety, sedation, and hypnotic effects. Extensive research over the past decades has focused on developing novel and efficient methods for synthesizing these biologically active moieties, highlighting the critical role of N-1,N-1-Diallyl-2-methyl-1,4-benzenediamine in this domain (Teli et al., 2023).
Metathetical Cyclization
The compound has been studied for its potential in intramolecular metathesis reactions. Researchers have explored metathetical cyclization of diallyl compounds containing various heteroatoms such as O, S, Si, or P using specific carbene complexes. These studies have demonstrated the conversion of unsubstituted diallyl compounds into structurally significant molecules like 2,5-dihydrofuran and 2,5-dihydrothiophen, among others. The outcomes of these reactions, including the influence of steric effects, provide valuable insights into the synthetic versatility and potential applications of N-1,N-1-Diallyl-2-methyl-1,4-benzenediamine in organic synthesis (Pagano et al., 1998).
Chemical Modification and Drug Delivery
In the field of biopolymer modification, N-1,N-1-Diallyl-2-methyl-1,4-benzenediamine has been investigated for its potential in creating new derivatives with specific properties. These properties are modulated based on the functional groups, degree of substitution, and the substitution pattern. Such chemical modifications have shown promise in generating new biopolymer ethers and esters with tailored features. Furthermore, these modified compounds have been explored for various applications, including drug delivery systems, demonstrating the multifaceted utility of N-1,N-1-Diallyl-2-methyl-1,4-benzenediamine in the development of novel materials and therapeutics (Petzold-Welcke et al., 2014).
Propriétés
IUPAC Name |
2-methyl-1-N,1-N-bis(prop-2-enyl)benzene-1,4-diamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18N2/c1-4-8-15(9-5-2)13-7-6-12(14)10-11(13)3/h4-7,10H,1-2,8-9,14H2,3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VRBVJPXVMZMHLQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)N)N(CC=C)CC=C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
202.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-1,N-1-Diallyl-2-methyl-1,4-benzenediamine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![(2S,4S)-1-(tert-Butoxycarbonyl)-4-[(1,6-dibromo-2-naphthyl)oxy]-2-pyrrolidinecarboxylic acid](/img/structure/B1398258.png)
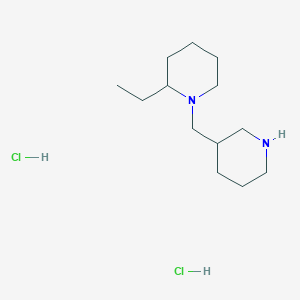
![1-[2-(2-Piperidinyl)ethyl]-4-piperidinol dihydrochloride](/img/structure/B1398260.png)
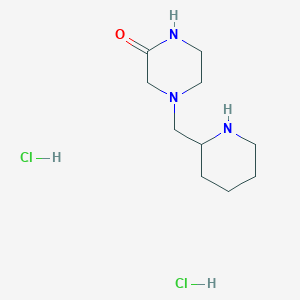
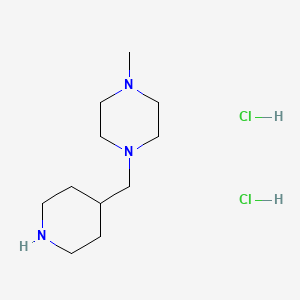

![(2S,4S)-1-(tert-Butoxycarbonyl)-4-[(5-chloro[1,1'-biphenyl]-2-yl)oxy]-2-pyrrolidinecarboxylic acid](/img/structure/B1398268.png)
![2-[Ethyl(4-piperidinyl)amino]-1-ethanol dihydrochloride](/img/structure/B1398270.png)
![2-{Ethyl[2-(2-piperidinyl)ethyl]amino}-1-ethanol dihydrochloride](/img/structure/B1398274.png)
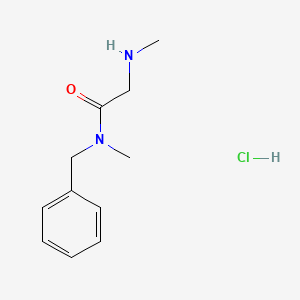

![(2S,4S)-4-[(5-Bromo[1,1'-biphenyl]-2-yl)oxy]-1-(tert-butoxycarbonyl)-2-pyrrolidinecarboxylic acid](/img/structure/B1398278.png)
![(2S,4S)-1-(tert-Butoxycarbonyl)-4-[2-chloro-4-(tert-pentyl)phenoxy]-2-pyrrolidinecarboxylic acid](/img/structure/B1398280.png)
![2-Ethyl-1-[2-(4-piperidinyl)ethyl]piperidine dihydrochloride](/img/structure/B1398281.png)